molecular formula C24H27N5O3S B2807219 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-N-isobutyl-1H-pyrazole-4-carboxamide CAS No. 1251573-30-4

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-N-isobutyl-1H-pyrazole-4-carboxamide

Cat. No. B2807219
M. Wt: 465.57
InChI Key: JECNMQILUVSBPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-N-isobutyl-1H-pyrazole-4-carboxamide” is a chemical compound with a complex structure. It has been used in the synthesis of Trazodone and its pharmaceutically acceptable salts which are used to treat cardiovascular, CNS and gastrointestinal disorders .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups including a chlorophenyl group, a piperazine ring, a sulfonyl group, and a pyrazole ring . The InChI key for this compound is PHLBKPHSAVXXEF-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Structural Characterization

A study by Hong-Shui Lv et al. (2013) focused on synthesizing novel pyrazole carboxamide derivatives, including structural confirmation via X-ray crystal analysis. These derivatives, sharing a structural resemblance to the compound , were characterized to understand their chemical properties better.

Antimicrobial and Antifungal Activity

Patil et al. (2021) synthesized new piperazine derivatives demonstrating significant antimicrobial activity, particularly against A. baumannii. These findings suggest potential applications in developing antimicrobials.

Antiobesity Activity

Research by Brijesh Kumar Srivastava et al. (2007) showed that certain dihydropyrazole-3-carboxamides could induce significant body weight reduction in vivo, attributed to CB1 receptor antagonism. This highlights the compound's potential in antiobesity treatments.

Alzheimer's Disease Treatment

A series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide synthesized by A. Rehman et al. (2018) were evaluated as new drug candidates for Alzheimer’s disease, emphasizing the compound's relevance in neurodegenerative disease research.

Neuroinflammation Imaging

Xiaohong Wang et al. (2018) synthesized a novel PET agent for imaging of IRAK4 enzyme in neuroinflammation, demonstrating the compound's utility in neuroscience research, especially for understanding neuroinflammatory processes.

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic uses, given its use in the synthesis of Trazodone . Additionally, more research could be done to fully understand its physical and chemical properties, as well as its safety profile.

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3S/c1-31-20-7-3-18(4-8-20)27-23(30)16-33-24-15-22(25-17-26-24)29-13-11-28(12-14-29)19-5-9-21(32-2)10-6-19/h3-10,15,17H,11-14,16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECNMQILUVSBPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide

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